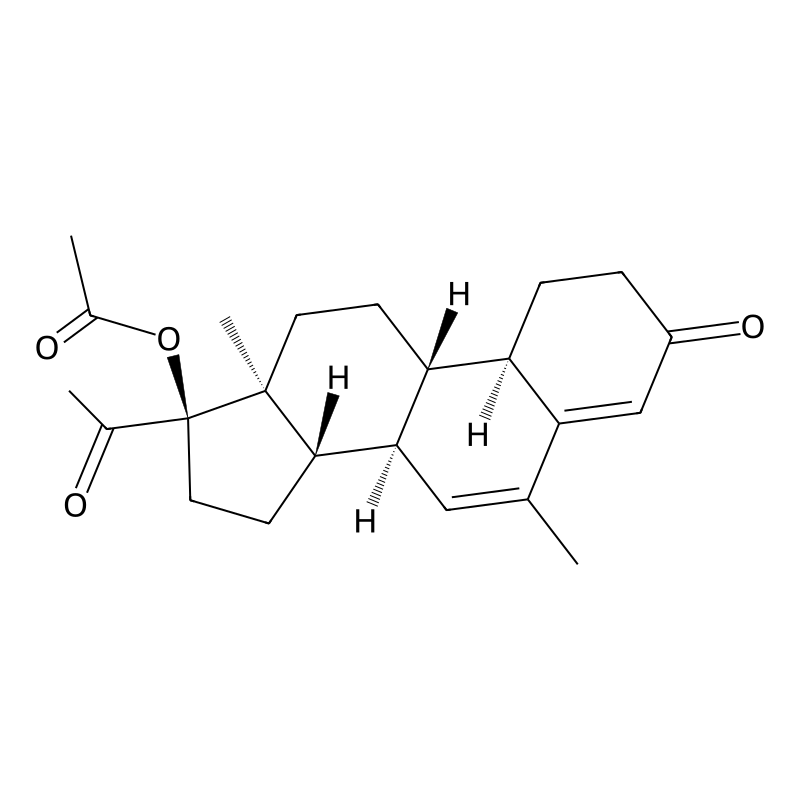Nomegestrol acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Contraception:
- Combined Oral Contraceptive (COC): NOMAC is being studied in combination with 17β-estradiol (E2) as a potential COC. Research suggests it might be as effective as existing options but with a potentially favorable safety profile regarding cardiovascular and metabolic effects ░: .
- Endometriosis Management: Studies comparing NOMAC/E2 with dienogest for endometriosis-associated chronic pelvic pain show both are effective in reducing pain, though dienogest might have a slight edge ░: ).
Other Potential Applications:
Limited research suggests NOMAC might have applications beyond contraception and endometriosis. These areas require further investigation:
- Endometrial Preparation: NOMAC's ability to thin the endometrium is being explored for rapid preparation before operative hysteroscopy in pre-menopausal women ░: .
Advantages Under Investigation:
Compared to some existing medications, NOMAC might offer advantages like:
Nomegestrol acetate is a synthetic progestogen, specifically a derivative of 19-norprogesterone, and is chemically classified as 17-alpha-acetoxy-6-methyl-19-nor-4,6-pregnadiene-3,20-dione. It has a molecular formula of and a molar mass of approximately 370.49 g/mol . Nomegestrol acetate is primarily utilized in contraceptive formulations and hormone replacement therapies, often in combination with estrogens, such as estradiol. It is marketed under various brand names, including Lutenyl and Zoely .
NOMAC acts as a progestin by binding to the progesterone receptor in various tissues. This binding triggers a cascade of cellular events, including:
- Inhibition of ovulation: By suppressing the surge of luteinizing hormone (LH) necessary for ovulation [].
- Regulation of the menstrual cycle: By promoting endometrial growth and preparing it for potential implantation [].
- Management of menopausal symptoms: By supplementing the declining levels of progesterone and mitigating symptoms like hot flashes [].
Toxicity:
NOMAC is generally well-tolerated, but side effects like menstrual irregularities, headaches, and breast tenderness can occur [].
Carcinogenicity:
Other Hazards:
NOMAC may interact with certain medications, affecting their metabolism or effectiveness []. It's crucial to consult a healthcare professional before using NOMAC with other drugs.
Nomegestrol acetate undergoes several metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The drug is metabolized mainly via hydroxylation by CYP3A3, CYP3A4, and CYP2A6 enzymes . The metabolism leads to the formation of six main metabolites, which generally exhibit minimal to no progestogenic activity. Additionally, Nomegestrol acetate has been noted to inhibit the conversion of estrone sulfate to estrone and estrone to estradiol at higher concentrations .
Nomegestrol acetate exhibits high biological activity at the progesterone receptor while showing weak anti-androgenic effects. It does not bind significantly to estrogen, glucocorticoid, or mineralocorticoid receptors . At dosages of 1.5 mg/day or more, it effectively suppresses gonadotropic activity and ovulation in women of reproductive age. Its pharmacological profile indicates that it does not stimulate the proliferation of cancerous breast cells, making it a potentially safer option compared to some other synthetic progestogens .
Nomegestrol acetate is primarily used in:
- Contraceptive Pills: It is included in formulations for oral contraceptives.
- Hormone Replacement Therapy: Used in combination with estrogens for managing menopausal symptoms.
- Gynecological Disorders: It may be prescribed for conditions like endometriosis or abnormal uterine bleeding due to its progestogenic effects .
Clinical studies have demonstrated that the metabolism of Nomegestrol acetate can be influenced by various substances. For instance, its metabolism may be increased when combined with ethanol or certain anticonvulsants like ethosuximide . Additionally, food intake has been shown to enhance its bioavailability by approximately 25-30% . Interaction with other medications should be carefully monitored due to its hepatic metabolism.
Several compounds share structural similarities or functional roles with Nomegestrol acetate. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Megestrol acetate | C22H26O3 | A potent progestin used for appetite stimulation in cachexia. |
| Progesterone | C21H30O2 | Natural hormone with broader biological activity but less specificity than Nomegestrol acetate. |
| Dydrogesterone | C21H28O2 | A synthetic progestin known for its favorable safety profile in hormone therapy. |
| Levonorgestrel | C21H28O2 | Commonly used in contraceptives; has androgenic properties unlike Nomegestrol acetate. |
Nomegestrol acetate is unique among these compounds due to its high selectivity for the progesterone receptor and minimal interaction with other steroid receptors, making it a safer alternative for certain therapeutic applications .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 61 of 63 companies with hazard statement code(s):;
H360 (31.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (67.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (63.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Oral contraception.
Contraception
ATC Code
KEGG Target based Classification of Drugs
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]
Pictograms


Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group
Human drugs -> Ioa -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Dates
AIFA Product Information: Lutenyl (nomegestrol acetate) oral tablets






